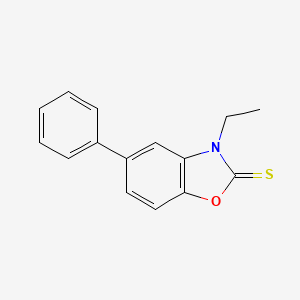
3-Ethyl-5-phenyl-1,3-benzoxazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-phenyl-1,3-benzoxazole-2(3H)-thione is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a benzoxazole ring, which is a fused ring system consisting of a benzene ring and an oxazole ring. The thione group at the 2-position of the oxazole ring adds unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-phenyl-1,3-benzoxazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl phenyl ketone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole thione.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-phenyl-1,3-benzoxazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Ethyl-5-phenyl-1,3-benzoxazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-5-phenyl-1,3-benzoxazole-2(3H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzoxazole ring system may also interact with various biological receptors, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzoxazole: Similar structure but with a mercapto group instead of a thione group.
Benzothiazole: Contains a sulfur atom in the ring system instead of an oxygen atom.
Benzimidazole: Contains a nitrogen atom in the ring system instead of an oxygen atom.
Uniqueness
3-Ethyl-5-phenyl-1,3-benzoxazole-2(3H)-thione is unique due to the presence of both the thione group and the benzoxazole ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
709037-98-9 |
|---|---|
Molecular Formula |
C15H13NOS |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
3-ethyl-5-phenyl-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C15H13NOS/c1-2-16-13-10-12(11-6-4-3-5-7-11)8-9-14(13)17-15(16)18/h3-10H,2H2,1H3 |
InChI Key |
UIFAUZYNMSOKGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)OC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



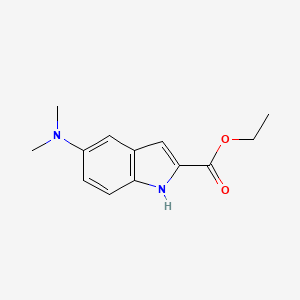
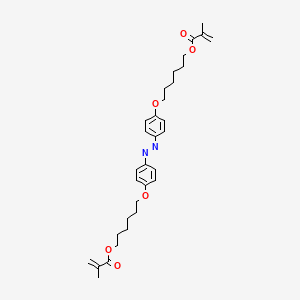
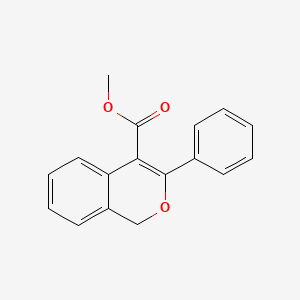
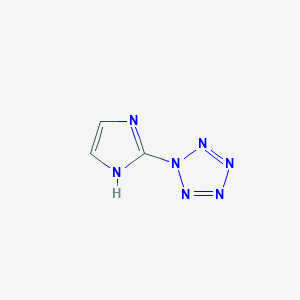

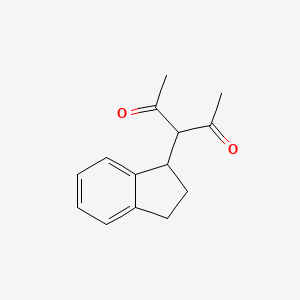
![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
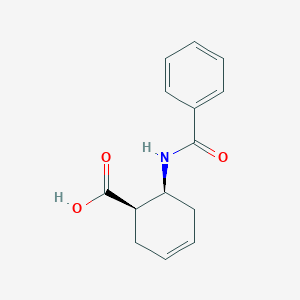
![2-[6-(Thiophen-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12520135.png)
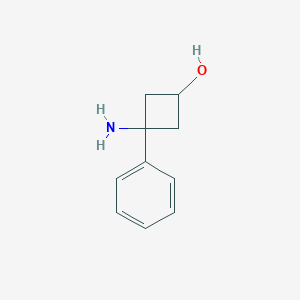

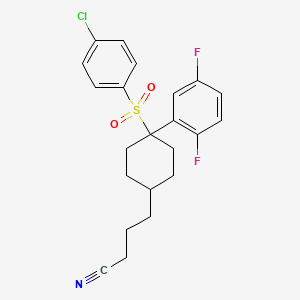
![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)
